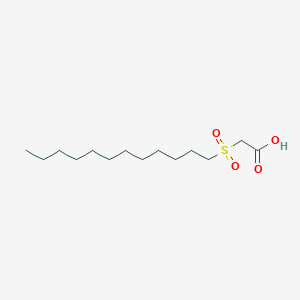

Dodecylsulfonylacetic acid

Beschreibung

Dodecylsulfonylacetic acid (hypothetical structure: CH₃(CH₂)₁₁SO₂CH₂COOH) is a synthetic organic compound featuring a dodecyl chain linked to a sulfonyl group (-SO₂-) and an acetic acid moiety. These analogs are widely used in industrial, pharmaceutical, and research applications due to their surfactant properties, solubility, and reactivity. This article compares dodecylsulfonylacetic acid with key analogs, drawing on data from structurally related compounds.

Eigenschaften

CAS-Nummer |

13887-93-9 |

|---|---|

Molekularformel |

C14H28O4S |

Molekulargewicht |

292.44 g/mol |

IUPAC-Name |

2-dodecylsulfonylacetic acid |

InChI |

InChI=1S/C14H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H,15,16) |

InChI-Schlüssel |

ZCYZWSXKUWASET-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)CC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCS(=O)(=O)CC(=O)O |

Andere CAS-Nummern |

13887-93-9 |

Synonyme |

dodecylsulfonylacetic acid |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Esterification Reactions

One significant reaction involving dodecylsulfonylacetic acid is esterification. This process typically involves the reaction of the acid with alcohols to form esters. The use of dodecylbenzene sulfonic acid (a related compound) as a catalyst in reverse microemulsion systems has demonstrated high conversion rates for ester synthesis. For instance, the reaction conditions can be optimized by adjusting the molar ratio of reactants and controlling the temperature to achieve yields between 74% and 99% .

Catalytic Activity

Dodecylsulfonylacetic acid exhibits catalytic properties, particularly in the synthesis of bis(indolyl)methanes from indoles and aldehydes. The compound acts as a Brønsted acid catalyst, facilitating the reaction under mild conditions and yielding products in good to excellent yields (70%-96%). This catalytic activity is attributed to the ability of the sulfonic acid group to donate protons effectively, enhancing the reactivity of substrates involved in the reaction .

Hydrolysis Reactions

The hydrolysis of esters formed from dodecylsulfonylacetic acid can also be studied. This reaction is essential for understanding how esters break down under acidic conditions. Dodecylbenzene sulfonic acid has been shown to be significantly more reactive than hydrochloric acid in hydrolyzing polymeric esters, indicating that dodecyl derivatives may offer enhanced reactivity due to their structural characteristics .

Esterification Mechanism

The esterification mechanism typically involves the formation of a carboxonium ion from the dodecylsulfonylacetic acid when it reacts with an alcohol. This intermediate can then react with nucleophiles (from alcohols) to form esters. The reaction can be represented as follows:

Where represents the dodecyl group and represents an alkyl group from the alcohol.

Catalytic Mechanism

In catalytic reactions involving dodecylsulfonylacetic acid, the mechanism often begins with protonation of the substrate (e.g., indole) by the sulfonic acid group, forming a more reactive cationic species that can undergo nucleophilic attack by other reactants (e.g., aldehydes). This process enhances product formation and reduces reaction times significantly compared to non-catalyzed reactions .

Comparison of Catalytic Activity

| Catalyst Type | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Dodecylsulfonylacetic Acid | 3 | 70-96 |

| p-Toluenesulfonic Acid | 3 | Quantitative |

| Boric Acid | 6 | Quantitative |

Vergleich Mit ähnlichen Verbindungen

Dodecylbenzenesulfonic Acid (CAS 27176-87-0)

Structure : C₁₂H₂₅C₆H₄SO₃H

Properties :

- Physical State : Thick, light yellow to brown liquid .

- Acidity : Strong acid (pKa ~1–2) due to sulfonic acid group.

- Stability : Effective across a wide pH range (acidic to alkaline) and temperature extremes .

- Applications : Detergent production, textile processing, and pharmaceuticals .

- Hazards : Corrosive; listed as a hazardous substance by DOT and EPA .

Comparison with Dodecylsulfonylacetic Acid :

- The benzene ring in dodecylbenzenesulfonic acid enhances hydrophobicity, whereas dodecylsulfonylacetic acid’s acetic acid group may increase water solubility.

- Sulfonic acids generally exhibit stronger acidity than sulfonylacetic acids due to the -SO₃H group.

Sodium Dodecyl Sulfate (SDS; CAS 151-21-3)

Structure : CH₃(CH₂)₁₁OSO₃⁻Na⁺

Properties :

Comparison :

- SDS’s sulfate ester group provides superior foaming and emulsifying properties compared to sulfonylacetic or sulfonic acids.

- Unlike dodecylsulfonylacetic acid, SDS is a salt, enhancing its stability in aqueous solutions.

Isopropanolamine Dodecylbenzenesulfonate (CAS 26264-05-1)

Structure: C₁₂H₂₅C₆H₄SO₃⁻·C₃H₉NO⁺ Properties:

Comparison :

Dodecyl Chloroacetate (CAS 6316-04-7)

Structure : CH₃(CH₂)₁₁OCOCH₂Cl

Properties :

Comparison :

- The chloroacetate group introduces electrophilic reactivity, absent in sulfonylacetic acid.

2-(Dodecyloxy)ethoxy)acetic Acid (CAS 27306-90-7)

Structure : CH₃(CH₂)₁₁OCH₂CH₂OCH₂COOH

Properties :

Comparison :

- The ether and acetic acid groups create a milder surfactant compared to sulfonic/sulfonyl derivatives.

Research Findings and Contradictions

- Effectiveness in Extreme Conditions : Dodecylbenzenesulfonic acid outperforms SDS in high-temperature and variable pH environments , but SDS is preferred in biomedical applications due to lower toxicity .

- Safety Profiles: While dodecylbenzenesulfonic acid is classified as corrosive , its salt forms (e.g., isopropanolamine) mitigate this risk .

Q & A

Q. How can conflicting data on Dodecylsulfonylacetic acid’s membrane permeability be resolved across studies?

- Methodological Answer: Perform meta-analysis to identify variables such as lipid bilayer composition (e.g., synthetic vs. natural membranes) or assay type (e.g., PAMPA vs. Caco-2). Use multivariate regression to isolate confounding factors like ionic strength or temperature gradients .

Q. What mechanistic studies are required to elucidate Dodecylsulfonylacetic acid’s interactions with phospholipid bilayers?

- Methodological Answer: Employ molecular dynamics simulations to model insertion kinetics and free energy changes. Validate experimentally via fluorescence anisotropy (to assess membrane fluidity) and surface plasmon resonance (SPR) for binding affinity quantification .

Q. How should researchers design experiments to probe the catalytic role of Dodecylsulfonylacetic acid in esterification reactions?

- Methodological Answer: Use kinetic isotope effects (KIE) and transition-state analogs to identify rate-limiting steps. Pair with in situ Fourier-transform infrared (FTIR) monitoring to track intermediate formation. Compare turnover frequencies (TOF) under varying substrate concentrations .

Q. What statistical approaches are optimal for analyzing clustered data in Dodecylsulfonylacetic acid’s dose-response studies?

Q. How can computational modeling predict Dodecylsulfonylacetic acid’s behavior in multi-component colloidal systems?

- Methodological Answer: Combine coarse-grained molecular dynamics (CGMD) with Hansen solubility parameters to simulate micelle formation. Validate predictions via small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) for size distribution analysis .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray crystallography for structural confirmation) and transparently report experimental conditions (e.g., solvent purity, humidity) to isolate discrepancies .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and providing step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.